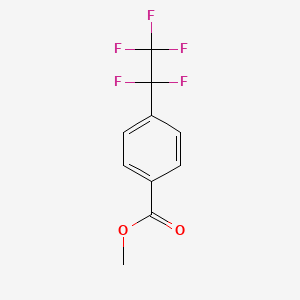![molecular formula C22H20ClN B13774033 9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine CAS No. 71740-44-8](/img/structure/B13774033.png)
9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine is a chemical compound with the molecular formula C22H20ClN. It is known for its unique structure, which includes a fluoren-9-amine core substituted with a 4-chlorophenylmethyl group and two N,N-dimethyl groups. This compound has a molecular weight of 333.854 g/mol and a boiling point of 467.4°C at 760 mmHg .
Métodos De Preparación
The synthesis of 9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine typically involves the reaction of fluoren-9-amine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding fluoren-9-amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include fluorenone derivatives, reduced amine derivatives, and substituted phenylmethyl derivatives .
Aplicaciones Científicas De Investigación
9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparación Con Compuestos Similares
Similar compounds to 9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine include:
N-[(4-chlorophenyl)methyl]cyclopentanamine: This compound has a similar structure but with a cyclopentanamine core instead of a fluoren-9-amine core.
4-chlorophenyl methyl sulfone: This compound shares the 4-chlorophenyl group but differs in its sulfone functional group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluoren-9-amine core, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
71740-44-8 |
|---|---|
Fórmula molecular |
C22H20ClN |
Peso molecular |
333.9 g/mol |
Nombre IUPAC |
9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine |
InChI |
InChI=1S/C22H20ClN/c1-24(2)22(15-16-11-13-17(23)14-12-16)20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14H,15H2,1-2H3 |
Clave InChI |
ZWRZEDFSZILPLV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1(C2=CC=CC=C2C3=CC=CC=C31)CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone](/img/structure/B13773950.png)
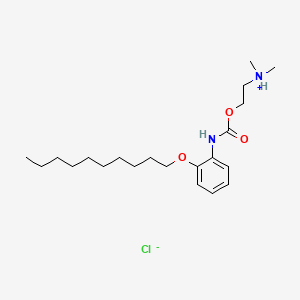
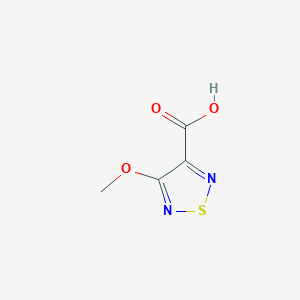
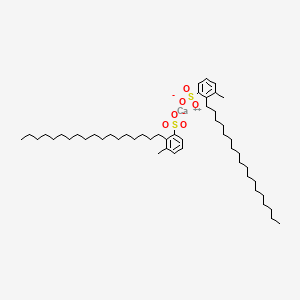
![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)
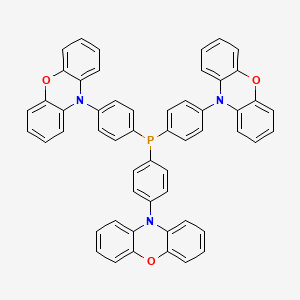

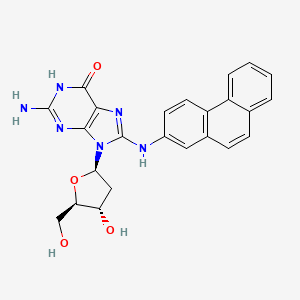
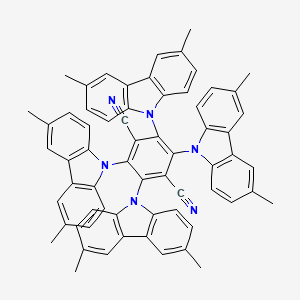
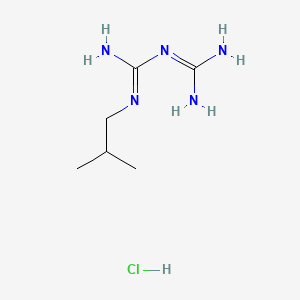
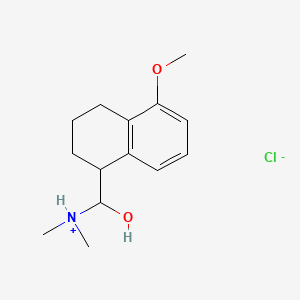
![3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline](/img/structure/B13774011.png)
